molecular formula C21H22N2O2 B6303462 2-Ethyl-6-(3,4-dimethoxyphenyl)-3-phenylamino-pyridine CAS No. 2055683-20-8

2-Ethyl-6-(3,4-dimethoxyphenyl)-3-phenylamino-pyridine

Cat. No. B6303462
CAS RN: 2055683-20-8
M. Wt: 334.4 g/mol
InChI Key: SVLGUORCZLEAKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-6-(3,4-dimethoxyphenyl)-3-phenylamino-pyridine, also known as 2-E-6-DMPP, is a synthetic aromatic heterocyclic compound commonly used in organic synthesis and scientific research. This molecule is of particular interest due to its unique chemical structure, which is composed of two nitrogen atoms and two oxygen atoms connected to a six-membered ring. As a result, 2-E-6-DMPP has a wide range of potential applications in both biochemistry and physiology.

Scientific Research Applications

2-Ethyl-6-(3,4-dimethoxyphenyl)-3-phenylamino-pyridine has a wide range of potential applications in scientific research. It is commonly used as a starting material for the synthesis of various biologically active compounds, such as inhibitors of enzymes, and as a reagent for the synthesis of other heterocyclic compounds. This compound is also used in the study of various biochemical and physiological processes, such as the regulation of gene expression, signal transduction, and the metabolism of various drugs.

Mechanism of Action

The exact mechanism of action of 2-Ethyl-6-(3,4-dimethoxyphenyl)-3-phenylamino-pyridine is still not fully understood. However, it is believed that the molecule acts as an inhibitor of various enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, this compound has been shown to inhibit the activity of various transcription factors, such as NF-κB and AP-1, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as COX-2 and 5-LOX, which are involved in the production of pro-inflammatory compounds. In addition, this compound has been shown to inhibit the activity of various transcription factors, such as NF-κB and AP-1, which are involved in the regulation of gene expression. Furthermore, this compound has been shown to have anti-cancer effects, as it has been shown to inhibit the growth of various cancer cell lines.

Advantages and Limitations for Lab Experiments

2-Ethyl-6-(3,4-dimethoxyphenyl)-3-phenylamino-pyridine has several advantages when used in laboratory experiments. It is relatively easy to synthesize and can be isolated in a pure form through chromatography. In addition, it is relatively stable and has a wide range of potential applications in scientific research. However, there are also some limitations to consider when using this compound in laboratory experiments. For example, the molecule is relatively expensive and can be toxic in high concentrations.

Future Directions

There are several potential future directions for the use of 2-Ethyl-6-(3,4-dimethoxyphenyl)-3-phenylamino-pyridine in scientific research. One potential direction is the development of new synthetic methods for the synthesis of this compound and related compounds. Another potential direction is the investigation of the molecule’s potential as an anti-cancer agent. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic agents. Finally, further research into the mechanism of action of this compound could lead to the development of new inhibitors of enzymes and transcription factors.

Synthesis Methods

2-Ethyl-6-(3,4-dimethoxyphenyl)-3-phenylamino-pyridine is typically synthesized through a multi-step process. The first step involves the preparation of the starting material, which is typically a pyridine derivative. This starting material is then reacted with a dimethoxybenzaldehyde in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is typically carried out in an aqueous solution and is heated to a temperature of around 100°C. The reaction can be monitored using thin-layer chromatography (TLC) and the desired product can be isolated through column chromatography.

properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-2-ethyl-N-phenylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-4-17-19(22-16-8-6-5-7-9-16)12-11-18(23-17)15-10-13-20(24-2)21(14-15)25-3/h5-14,22H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLGUORCZLEAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=N1)C2=CC(=C(C=C2)OC)OC)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.